molecular formula C13H18N2O2 B1249714 2,3-Dihydromelatonin

2,3-Dihydromelatonin

Cat. No.: B1249714
M. Wt: 234.29 g/mol
InChI Key: OUAWCMICRONCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydromelatonin (DHM) is a synthetic analogue of melatonin, formed by selective reduction of the double bond in the indole nucleus of melatonin using a NaBH3CN/CF3COOH system (Fig. 1). This structural modification enhances its antioxidant properties, as demonstrated in models such as DPPH radical quenching and Fe²⁺/ascorbate-induced lipid peroxidation in rat brain homogenates . DHM has garnered attention for its neuroprotective and antioxidant efficacy, outperforming melatonin in several experimental settings .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H18N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,14,16)

InChI Key

OUAWCMICRONCAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CNC2=C1C=C(C=C2)OC

Synonyms

2,3-DHM compound
2,3-dihydromelatonin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydromelatonin involves several steps:

    Formation of the Indole Core: The initial step involves the formation of the indole core. This can be achieved by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Acetylation: The next step is the acetylation of the indole core. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.

    Reduction: The final step involves the reduction of the ester group to form the acetamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydromelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, reduced derivatives, and oxidation products such as quinones .

Scientific Research Applications

2,3-Dihydromelatonin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: The compound is studied for its role in regulating circadian rhythms and its effects on various biological processes.

    Medicine: It is widely used in the treatment of sleep disorders, jet lag, and seasonal affective disorder. Additionally, it has potential therapeutic applications in cancer treatment, neuroprotection, and immune modulation.

    Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

2,3-Dihydromelatonin exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, immune function, and antioxidant defense. The activation of these receptors leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) and DHM share a core indole-derived structure, but DHM lacks the conjugated double bond between positions 2 and 3 of the indole ring (Fig. 1). This reduction alters electron distribution, enhancing DHM’s radical-scavenging capacity .

Key Findings:

  • Antioxidant Activity : In vitro studies show DHM has 2–3 times greater efficacy than melatonin in scavenging hydroxyl radicals and superoxide anions .
  • Neuroprotection : In gerbil models of transient global ischemia, DHM (10 mg/kg, i.p.) significantly reduced oxidative damage markers (e.g., protein carbonyl groups) and preserved glutathione levels, whereas melatonin showed weaker effects .
  • Cell-Type Specificity: In diquat-induced oxidative stress models, DHM rescued Vero cell viability at 1 μM, while melatonin required higher doses.

Table 1: Comparative Antioxidant and Neuroprotective Profiles

Parameter DHM Melatonin
DPPH Radical Quenching 80% inhibition at 10 μM 50% inhibition at 10 μM
Lipid Peroxidation (IC₅₀) 5 μM 15 μM
Neuroprotection (Ischemia) ↑ Glutathione, ↓ Protein Carbonyls Moderate effect
Pro-Oxidative Effects None observed Observed in HeLa cells at 100 μM

Comparison with Fluvastatin

Fluvastatin, a statin with antioxidant properties, reduces ROS (e.g., hydroxyl radicals) via mechanisms distinct from DHM. Unlike DHM, fluvastatin inhibits the xanthine-xanthine oxidase system and Fenton reaction intermediates .

Key Differences:

  • Mechanism : DHM directly scavenges radicals, while fluvastatin modulates enzymatic ROS generation.
  • Applications : DHM is explored for neuroprotection, whereas fluvastatin targets cardiovascular disease.

Comparison with Other Indole Derivatives

Compounds with 2,3-fused indole motifs (e.g., MPTP derivatives) share structural similarities but differ functionally. For example, MPTP is neurotoxic, whereas DHM is neuroprotective .

Critical Analysis of DHM’s Advantages and Limitations

  • Advantages: Enhanced antioxidant potency over melatonin . No observed pro-oxidative effects in tested models . Efficacy in ischemia-reperfusion injury models .
  • Limitations: Limited data on long-term toxicity and pharmacokinetics. Cell-type specificity (e.g., weaker effects in HeLa cells) requires further study .

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